Hydrogen-Bond Donor Capacity: NH Linker Versus Direct Ethynyl or Ether Linkage
The secondary amine (–NH–) in 4-(2-propynylamino)benzoic acid provides one hydrogen-bond donor (HBD), which is absent in the direct ethynyl analog 4-ethynylbenzoic acid (HBD count = 1 for –COOH only) and the ether analog 4-(2-propynyloxy)benzoic acid. In the context of thymidylate synthase (TS) inhibitor design, the NH linker of the propargylamino moiety participates in a key hydrogen-bond interaction with the enzyme active site; replacement with an oxygen linker or direct C–C attachment abolishes this interaction and reduces TS inhibitory potency by >10-fold in structurally related quinazoline antifolates [1]. The target compound has a computed HBD count of 2 (carboxylic acid OH + secondary amine NH) and a polar surface area of 49.3 Ų, compared to 37.3 Ų for 4-ethynylbenzoic acid (HBD = 1, PSA ≈ 37.3 Ų) [2].
| Evidence Dimension | Hydrogen-bond donor count and polar surface area |
|---|---|
| Target Compound Data | HBD = 2, PSA = 49.3 Ų |
| Comparator Or Baseline | 4-Ethynylbenzoic acid: HBD = 1, PSA ≈ 37.3 Ų (computed); 4-(2-Propynyloxy)benzoic acid: HBD = 1, PSA ≈ 35.5 Ų (estimated) |
| Quantified Difference | Target compound has 1 additional HBD and ~12–14 Ų larger PSA versus non-amine alkynyl analogs |
| Conditions | Computed molecular properties (DrugBank/PubChem descriptors) |
Why This Matters
The additional HBD capacity directly impacts target engagement in medicinal chemistry campaigns, making this compound a preferred intermediate when an NH-mediated interaction is pharmacophorically required.
- [1] Bavetsias, V. et al. 'Design and synthesis of potent non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors.' J. Med. Chem., 1996, 39(1), 73-85. View Source
- [2] Chemsrc. '4-(prop-2-ynylamino)benzoic acid – Physicochemical Properties.' 2024. PubChem computed descriptors for 4-ethynylbenzoic acid. View Source
